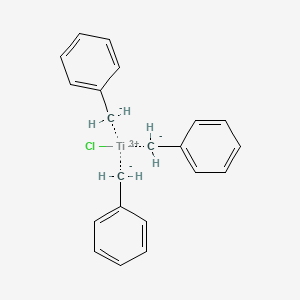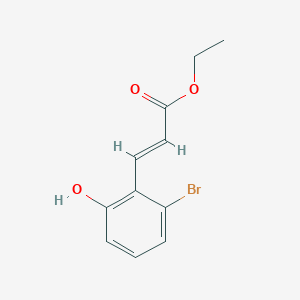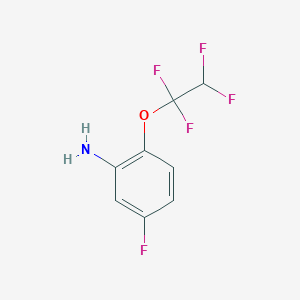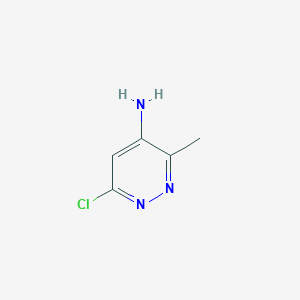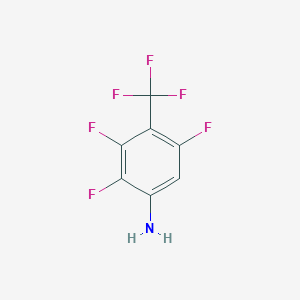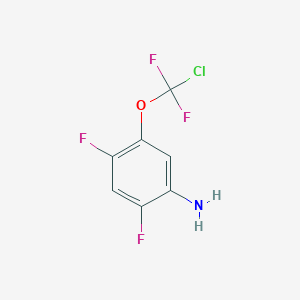
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline (5-CDFA) is an organic compound with the molecular formula C7H5ClF3NO. It is a colorless, volatile liquid that is used as an intermediate in the synthesis of organic compounds. 5-CDFA is a versatile compound with a wide range of applications in the field of organic chemistry. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 5-CDFA is also used in the synthesis of polymers and dyes.
Mécanisme D'action
The mechanism of the reaction of 4-chloro-2,6-difluoroaniline with chlorodifluoromethane to form 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is believed to involve a nucleophilic substitution reaction. The chlorine atom of the 4-chloro-2,6-difluoroaniline acts as a nucleophile, attacking the carbon atom of the chlorodifluoromethane. The reaction is believed to occur in two steps, with the first step involving the formation of an intermediate and the second step involving the formation of the final product.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial activity against Gram-positive bacteria and some antiviral activity against the hepatitis C virus. It has also been shown to have some anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline in lab experiments is its versatility. It can be used in a wide range of reactions, from the synthesis of pharmaceuticals to the synthesis of polymers and dyes. It is also relatively easy to synthesize from readily available starting materials. The main limitation of this compound is its volatility, which makes it difficult to store and handle.
Orientations Futures
The future of 5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is promising and there are many potential applications that can be explored. One potential application is in the field of drug delivery, as this compound could be used to modify existing drugs to make them more effective. Another potential application is in the field of nanotechnology, as this compound could be used to modify nanoparticles for drug delivery or other purposes. This compound could also be used in the synthesis of novel materials, such as polymers and dyes. Finally, this compound could be used in the synthesis of new drugs, agrochemicals, and other specialty chemicals.
Méthodes De Synthèse
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline can be synthesized from readily available starting materials. The most common method is the reaction of 4-chloro-2,6-difluoroaniline with chlorodifluoromethane in the presence of a base such as sodium or potassium hydroxide. The reaction takes place at elevated temperatures (90-110°C) and yields this compound in high yields. The reaction can also be carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
5-(Chlorodifluoromethoxy)-2,4-difluoroaniline is a useful reagent in the synthesis of various organic compounds. It has been used in the synthesis of dyes, polymers, and pharmaceuticals. In the field of medicinal chemistry, this compound has been used in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. This compound has also been used in the synthesis of agrochemicals and other specialty chemicals.
Propriétés
IUPAC Name |
5-[chloro(difluoro)methoxy]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO/c8-7(11,12)14-6-2-5(13)3(9)1-4(6)10/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRUZFGFLAOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)Cl)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)

![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
